![molecular formula C16H16N6O B6430349 1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide CAS No. 2034300-45-1](/img/structure/B6430349.png)
1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-Dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide (DPPC) is a novel pyrazole-based compound that has been found to possess a wide range of biological activities. It has been studied for its potential use in a variety of applications, including as an anti-tumor, anti-inflammatory, and anti-viral agent. DPPC has been found to have a number of unique properties, including a high affinity for certain types of proteins, and a high degree of selectivity for certain biological targets. In addition, DPPC has been found to have a number of advantages over other compounds, such as its low toxicity and low cost.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various protein kinases
Mode of Action
It is likely that the compound interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been found to affect various cellular processes, including signal transduction and cell proliferation .
Pharmacokinetics
Similar compounds have shown significant inhibitory activity, suggesting that they may have good bioavailability .
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that they may induce cellular changes leading to the inhibition of cell proliferation .
Advantages and Limitations for Lab Experiments
The use of 1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide in laboratory experiments has a number of advantages and limitations. One of the main advantages is that 1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide is relatively easy to synthesize and is relatively inexpensive. In addition, 1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide has been found to have a number of beneficial effects on the immune system, and has been found to have a number of anti-tumor, anti-inflammatory, and anti-viral properties. However, the mechanism of action of 1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide is not yet fully understood, and the long-term effects of its use in laboratory experiments are not yet known.
Future Directions
There are a number of potential future directions for the use of 1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide in biomedical research. One potential direction is to further study its mechanism of action, in order to gain a better understanding of how it works and how it can be used to treat various diseases. In addition, further research could be done to determine the long-term effects of 1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide on the immune system, as well as its potential use in the treatment of cancer, inflammatory diseases, and viral infections. Finally, further research could be done to explore the potential use of 1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide in combination with other compounds, in order to create more effective treatments for various diseases.
Synthesis Methods
1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the use of a Grignard reaction. The Grignard reaction involves the reaction of an organomagnesium compound with an organic halide to form an organomagnesium halide, which is then reacted with a nitrile to form an amide. This method has been found to be a reliable and efficient way to synthesize 1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide, and has been used to synthesize a number of related compounds.
Scientific Research Applications
1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide has been studied extensively in the laboratory and has been found to have a number of potential applications in biomedical research. It has been found to have anti-tumor, anti-inflammatory, and anti-viral properties, and has been studied for its potential use in the treatment of cancer, inflammatory diseases, and viral infections. In addition, 1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide has been found to have a number of advantages over other compounds, such as its low toxicity and low cost.
properties
IUPAC Name |
1,5-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-11-8-13(21-22(11)2)16(23)20-10-14-15(19-7-6-18-14)12-4-3-5-17-9-12/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLVBFVQCYUQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide |
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